molecular formula C19H21ClN2S B374627 1-(2-chloro-6-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

1-(2-chloro-6-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

Cat. No.: B374627
M. Wt: 344.9g/mol
InChI Key: VLXDGXQTILRZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine is a complex organic compound with a unique structure that includes a chlorinated benzothiepin ring system fused with a piperazine moiety

Preparation Methods

The synthesis of 1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, can be employed to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloro-10-methyl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine include:

Properties

Molecular Formula

C19H21ClN2S

Molecular Weight

344.9g/mol

IUPAC Name

1-(3-chloro-10-methyl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazine

InChI

InChI=1S/C19H21ClN2S/c1-13-3-2-4-16-17(22-9-7-21-8-10-22)12-14-11-15(20)5-6-18(14)23-19(13)16/h2-6,11,17,21H,7-10,12H2,1H3

InChI Key

VLXDGXQTILRZDH-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(CC3=C(S2)C=CC(=C3)Cl)N4CCNCC4

Canonical SMILES

CC1=C2C(=CC=C1)C(CC3=C(S2)C=CC(=C3)Cl)N4CCNCC4

Origin of Product

United States

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